molecular formula C9H6F3N3O B11878613 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one

2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B11878613
M. Wt: 229.16 g/mol
InChI Key: NOJQKNWGRVCAOC-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)quinazolin-4(3H)-one ( 133116-85-5) is a versatile quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a 4(3H)-quinazolinone core, which is recognized as a privileged scaffold in the development of bioactive molecules due to its wide presence in natural products and synthetic compounds with diverse biological profiles . The core structure is characterized by a benzopyrimidone alkaloid framework, with specific substitutions at the 2-position with an amino group and at the 5-position with a trifluoromethyl group, which are known to profoundly influence its pharmacological properties and electronic characteristics . Quinazolin-4(3H)-ones, as a class, demonstrate a remarkable breadth of biological activities, making this compound a valuable template for investigating new therapeutic agents . Research indicates potential applications in developing inhibitors for various protein kinases, which are critical targets in oncology . Furthermore, the 4(3H)-quinazolinone scaffold has been extensively explored for anticancer, anti-inflammatory, antiviral, antimalarial, antibacterial, and antifungal properties, providing multiple avenues for research . The presence of the trifluoromethyl group is particularly noteworthy in medicinal chemistry, as this moiety often enhances metabolic stability, membrane permeability, and binding affinity to biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material according to laboratory safety guidelines.

Properties

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

2-amino-5-(trifluoromethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)4-2-1-3-5-6(4)7(16)15-8(13)14-5/h1-3H,(H3,13,14,15,16)

InChI Key

NOJQKNWGRVCAOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(NC2=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Anthranilic Acid and Guanidine-Based Cyclization

The most direct route involves cyclocondensation of 3-(trifluoromethyl)anthranilic acid with guanidine. Under acidic conditions (e.g., polyphosphoric acid or T3P), the carboxyl group of anthranilic acid reacts with guanidine, forming the quinazolinone ring while positioning the amino group at C2 and the trifluoromethyl group at C5. This method, adapted from trifluoromethylated quinazolinone syntheses, achieves moderate yields (50–65%) but requires high-purity starting materials.

Representative Procedure :

  • 3-(Trifluoromethyl)anthranilic acid (1 eq) and guanidine hydrochloride (1.2 eq) are suspended in toluene.

  • T3P (50% in ethyl acetate, 2 eq) is added, and the mixture is heated at 80°C for 12 h.

  • The crude product is purified via column chromatography (hexane/ethyl acetate) to yield the target compound.

Copper-Catalyzed Imidoylative Cross-Coupling

2-Isocyanobenzoate and Amine Coupling

A copper-catalyzed method enables the synthesis of 3-substituted quinazolinones from 2-isocyanobenzoates and amines. For 2-amino derivatives, the amine reactant must contribute the C2 amino group. Using 5-(trifluoromethyl)-2-isocyanobenzoate and ammonium acetate under Cu(OAc)₂ catalysis, the reaction proceeds via imidoylative cross-coupling, forming the quinazolinone skeleton with concurrent amino group installation.

Optimized Conditions :

  • Catalyst: Cu(OAc)₂·H₂O (5 mol%)

  • Solvent: Dichloromethane

  • Temperature: Room temperature

  • Yield: 60–70%

Oxidative Cyclization of o-Aminobenzamides

Styrene-Mediated Annulation

Oxidative cyclization of 5-(trifluoromethyl)-2-aminobenzamide with styrenes in the presence of TBHP (tert-butyl hydroperoxide) generates the quinazolinone core. The trifluoromethyl group is pre-installed on the benzamide, ensuring regioselectivity. This method, however, often requires elevated temperatures (100–120°C) and affords lower yields (40–55%) due to competing side reactions.

Post-Functionalization of Preformed Quinazolinones

Nitration and Reduction

For quinazolinones lacking the C2 amino group, post-synthetic modification via nitration and reduction is viable:

  • Nitration : Treat 5-(trifluoromethyl)quinazolin-4(3H)-one with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at C2.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amino group, yielding the target compound.
    This two-step process achieves 45–60% overall yield but involves hazardous reagents.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages Limitations
Cyclocondensation3-CF₃ anthranilic acid, guanidineT3P, 80°C50–65%One-pot, scalableRequires specialized reagents
Copper catalysis5-CF₃-2-isocyanobenzoate, NH₃Cu(OAc)₂, rt60–70%Mild conditions, high regioselectivityLimited substrate availability
Oxidative cyclization5-CF₃-2-aminobenzamide, styreneTBHP, 100°C40–55%Broad substrate scopeLow yield, high temperature
Post-functionalization5-CF₃ quinazolinoneHNO₃/H₂SO₄, then H₂/Pd45–60%Flexibility in modificationMulti-step, hazardous intermediates

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include quinazoline-2,4-diones, amine derivatives, and various substituted quinazolinones. These products have diverse applications in pharmaceuticals and other industries .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as inhibitors against coronaviruses, including SARS-CoV-2 and MERS-CoV.

  • Mechanism of Action : These compounds exhibit inhibitory effects on viral replication, with lead derivatives demonstrating high potency (IC50 values < 0.25 μM for SARS-CoV-2) and low cytotoxicity (CC50 > 25 μM) .
  • Pharmacokinetics : Key pharmacokinetic parameters such as Tmax, Cmax, and half-life have been evaluated in animal models, indicating favorable metabolic stability and bioavailability .
CompoundIC50 (SARS-CoV-2)IC50 (MERS-CoV)CC50
9g0.23 μM0.93 μM>25 μM
11e0.15 μM1.02 μM>25 μM

Anticancer Applications

The compound has also been investigated for its anticancer properties, particularly as a dual inhibitor targeting phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).

  • Efficacy : Various quinazolinone derivatives have shown significant activity against cancer cell lines, including breast and prostate cancers. The structure-activity relationship indicates that modifications at the C-5 position enhance potency against these targets .
  • Clinical Relevance : Some derivatives have entered clinical trials due to their promising preclinical results, showcasing their potential as multitargeted anticancer agents .

Antimicrobial Activity

The antimicrobial properties of 2-aminoquinazolin-4(3H)-one derivatives have been explored against various pathogens.

  • Mycobacterium tuberculosis : Recent studies have demonstrated that certain derivatives possess significant antimycobacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like Isoniazid .
  • Broad-spectrum Activity : Compounds have also shown activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of 2-aminoquinazolin-4(3H)-one derivatives typically involves the reaction of o-aminobenzamides with trifluoromethylated reagents under mild conditions.

  • Synthesis Protocols : Various synthetic routes have been optimized to improve yields and reduce reaction times, contributing to the efficient production of these compounds for biological testing .

Case Studies

Several case studies illustrate the applications of this compound:

  • SARS-CoV-2 Inhibition Study : A study synthesized several derivatives that were tested for antiviral activity, leading to the identification of two lead compounds with exceptional efficacy against SARS-CoV-2 .
  • Anticancer Efficacy in Preclinical Models : Research demonstrated that specific quinazolinone derivatives effectively inhibited tumor growth in xenograft models, supporting their development as cancer therapeutics .
  • Antimycobacterial Screening : A series of quinazolinone compounds were screened for activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation into their mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazolinones

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data
Compound IR (cm⁻¹) Key Peaks HR-ESI-MS (m/z) NMR Highlights (δ, ppm) Reference(s)
Target Compound 3387 (NH₂), 1227 (C-F) Not reported Not reported
9f 3439 (NH), 1227 (C-F), 764 (S-C) 369.0934 [M+H]⁺ Aromatic H: 7.2–8.1; NH₂: 5.3
9l 3193 (NH₂), 1345 (NO₂) 396.0865 [M+H]⁺ Aromatic H: 7.5–8.3; NO₂: 8.9
7c (Benzylpiperidine) 3061 (C-H), 1680 (C=O) Not reported Piperidine CH₂: 2.8–3.1; CF₃: 1.2 (¹³C)
  • Key Observations :
    • The C-F stretch (~1227 cm⁻¹) is consistent in CF₃-containing derivatives .
    • NH₂ groups show characteristic peaks at ~3387–3193 cm⁻¹ .
    • Mass spectrometry confirms molecular ion peaks with <5 ppm error .

Pharmacological Profiles and Mechanisms

Anticancer Activity: Triazole derivatives (e.g., 9f) exhibit antiproliferative effects via DHFR inhibition . 5-Amino-triazolylquinazolinones show selectivity for ovarian cancer OVCAR-4 cells (GP: -4.08%) . The CF₃ group in the target compound may enhance DNA intercalation or kinase inhibition, similar to 3a .

Antimicrobial Activity: Isoxazole-quinazolinones (e.g., 5e) disrupt microbial cell membranes via hydrophobic interactions . Triazolylthiomethyl derivatives (e.g., 224) target bacterial thioredoxin reductase .

Enzyme Inhibition :

  • 3a and 5a inhibit α-glucosidase (AG) and glycogen phosphorylase, critical for diabetes management .

Biological Activity

2-Amino-5-(trifluoromethyl)quinazolin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this quinazolinone derivative, focusing on its anti-cancer, antiviral, and antimicrobial activities.

Synthesis

The synthesis of 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one typically involves the reaction of anthranilic acid derivatives with urea under specific conditions. The presence of the trifluoromethyl group significantly influences the compound's biological activity. The synthetic routes often aim to optimize yield and purity while assessing the structure-activity relationship (SAR) of various analogues.

Antiviral Activity

Recent studies have demonstrated that derivatives of 2-aminoquinazolin-4(3H)-one exhibit potent inhibitory effects against coronaviruses such as SARS-CoV-2 and MERS-CoV. For instance, specific derivatives showed IC50 values below 0.25 μM for SARS-CoV-2, indicating strong antiviral potential without significant cytotoxicity (CC50 > 25 μM) . The mechanisms involve the inhibition of viral replication through interference with key viral enzymes.

Antimicrobial Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis (Mtb). In phenotypic whole-cell screening, certain derivatives displayed significant antimycobacterial activity, showing promise as potential treatments for tuberculosis . Notably, one derivative was metabolically stable and exhibited favorable pharmacokinetic properties in vivo.

Anticancer Activity

Quinazolinone derivatives have been recognized for their anticancer properties, particularly as inhibitors of key signaling pathways involved in tumor growth. For example, compounds targeting EGFR and VEGFR-2 kinases have shown promising results in inhibiting cancer cell proliferation across various cell lines, including breast and lung cancers . The dual-targeting approach enhances efficacy and reduces resistance development.

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one is significantly influenced by its structural modifications. The introduction of different substituents at various positions on the quinazolinone ring can enhance or diminish its pharmacological effects. For instance, modifications at the 6-position have been correlated with increased potency against cancer cell lines .

Case Studies

CompoundBiological ActivityIC50 ValueRemarks
9gAnti-SARS-CoV-2< 0.25 μMHigh potency with low cytotoxicity
11eAnti-MERS-CoV< 1.1 μMGood metabolic stability
Compound 2Antitubercular-Effective in vivo with no tolerability issues
Compound XIVEGFR Inhibitor0.06 μMSignificant anti-proliferative activity

Q & A

Basic: What are the most effective synthetic routes for 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via:

  • One-pot cyclization using trifluoroacetic acid (TFA) as a CF₃ source, reacting anthranilic acid derivatives with amines under microwave heating (yields: 23–88%) .
  • Palladium-catalyzed carbonylative reactions involving trifluoroacetimidoyl chlorides and amines under CO gas-free conditions, achieving yields up to 99% .
    Key Factors:
  • Catalyst choice : Pd(OAc)₂ with Xantphos ligand enhances efficiency in carbonylative synthesis .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating pure products .
  • Temperature : Microwave-assisted reactions reduce time but require precise control to avoid decomposition .

Advanced: How can computational methods like DFT optimize the design of 2-trifluoromethylquinazolinone derivatives for enhanced bioactivity?

Methodological Answer:

  • DFT Calculations : Used to predict electronic properties (e.g., HOMO-LUMO gaps) and stability of derivatives. For example, crystal structure analysis of analogous compounds (e.g., 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-triazoloquinazolinone) revealed non-covalent interactions (C–H⋯O, π-π stacking) that stabilize the quinazolinone core .
  • Docking Studies : Applied to model interactions with biological targets (e.g., dihydrofolate reductase), guiding substitution at the 2-amino or 5-CF₃ positions to improve binding .

Basic: What spectroscopic techniques are essential for characterizing 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry; CF₃ groups show distinct ¹⁹F NMR signals at δ –60 to –70 ppm .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₇F₃N₃O requires m/z 230.0542) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks critical for stability .

Advanced: How can contradictory data in synthetic approaches (e.g., TFA vs. Pd catalysis) be resolved?

Methodological Answer:

  • Mechanistic Analysis : TFA-based routes proceed via electrophilic trifluoromethylation, while Pd-catalyzed methods involve oxidative addition of trifluoroacetimidoyl chlorides .
  • Yield Optimization : Compare reaction scalability: Pd catalysis offers higher yields (>90%) but requires inert conditions, whereas TFA methods are simpler but lower-yielding (46–61%) .
  • Side-Product Identification : Use LC-MS to detect intermediates (e.g., imine byproducts) and adjust stoichiometry .

Basic: What protocols are used to evaluate the antimicrobial activity of this compound?

Methodological Answer:

  • Agar Dilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are determined at 24–48 hrs .
  • Enzyme Inhibition : Measure DHFR activity via UV-Vis spectroscopy at 340 nm (NADPH depletion rate) .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity .

Advanced: What strategies improve the metabolic stability of 2-trifluoromethylquinazolinones in pharmacokinetic studies?

Methodological Answer:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Synthesize phosphate esters at the 4(3H)-one position to enhance solubility and slow hepatic clearance .
  • In Silico ADME Prediction : Tools like SwissADME predict logP (<3) and PSA (<90 Ų) to optimize bioavailability .

Basic: How are reaction yields optimized in one-pot syntheses of trifluoromethylated quinazolinones?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Stoichiometry : Excess TFA (2–3 eq.) drives cyclization to completion .
  • Workup : Acid-base extraction removes unreacted amines; silica gel chromatography isolates pure products .

Advanced: How do substituents at the 2-amino position affect antitumor activity?

Methodological Answer:

  • SAR Studies : Bulky groups (e.g., 3-trifluoromethylphenyl) enhance DNA intercalation, as shown in cytotoxicity assays against MCF-7 cells (IC₅₀ = 22.1 μg/mL) .
  • Hydrogen Bonding : Free 2-amino groups improve binding to topoisomerase II, validated via molecular dynamics simulations .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : Susceptible to hydrolysis at high humidity; store under argon at –20°C .
  • Degradation Analysis : Monitor via HPLC (C18 column, MeOH/H₂O gradient) for decomposition peaks .

Advanced: How can cross-coupling reactions expand the diversity of quinazolinone derivatives?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at the 6-position using Pd(dppf)Cl₂ catalyst (e.g., 6-bromo derivatives → 6-aryl analogs) .
  • Thiol-Ene Click Chemistry : Attach thioether moieties (e.g., 4-fluorobenzylthio) for enhanced antimicrobial activity .

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